Thione-thiol tautomerism involves the prototropic shift between a thione (C=S) and a thiol (C-SH) form. This equilibrium is crucial in medicinal chemistry because tautomers can have different shapes, hydrogen bonding capabilities, and interactions with biological targets, directly affecting a compound's pharmacological activity [1].
For researchers, a key consideration is that the thione form is often the most stable and predominant, a fact supported by multiple experimental and computational studies on pyridine-carbonyl thiosemicarbazides and other heterocycles [1]. The stability of this form is often due to the presence of an NH group, which is critical for interactions with enzymes [1]. Furthermore, the tautomeric equilibrium can be shifted, influencing reaction outcomes. For instance, in a basic medium, the equilibrium can shift toward the thiol form, making the sulfur atom available for S-alkylation reactions [2].
The table below summarizes key quantitative and methodological data from recent studies on related tautomeric systems.
| Compound / System | Predominant Tautomer & Conditions | Key Experimental Data | Computational Methods |
|---|---|---|---|
| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol [3] | Thione form more stable (in solid-state & solution) | FT-IR, Laser-Raman, NMR, UV-vis spectroscopy | DFT/B3LYP/6-311++G(d,p) level |
| Heterocyclic Catechols [4] | Alkylation at S (Thioether) or N (Thione) depends on heterocycle | X-ray crystallography, ( ^1H ) NMR, ( ^{13}C ) NMR, HRMS | Not specified |
| Pyridinecarbonyl thiosemicarbazides [1] | Tautomer with carbonyl & thione groups is most stable | NMR, IR, X-ray analysis | DFT (B3LYP/6-311++G(3df,3pd)) in gas phase & DMSO (PCM) |
| Dihydropyrimidine-thione [5] | Coexistence of thione-thiol equilibrium in solid-state & solution | Single-crystal XRD, NMR, FTIR | B3LYP/6-311G(d,p) level |
Based on the studies, here are detailed methodologies for investigating thione-thiol tautomerism.
The reaction pathway depends on the tautomeric equilibrium of the starting heterocyclic thiol.
The following diagram outlines the logical workflow for a comprehensive study of thione-thiol tautomerism, integrating the methods described above.
Integrated workflow for tautomerism study
The search results did not contain a unified whitepaper on "Pyridine 1-sulfide." The information provided is compiled from studies on related molecules.
This document outlines a groundbreaking skeletal editing technique that directly transforms electron-deficient pyridines into electron-rich thiophene-2-carbaldehydes [1]. This method is a significant advancement in the field of heterocyclic chemistry, enabling precise modification of core ring structures in complex molecules.
1. Key Reaction and Mechanism The transformation operates via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process [1]. The key features of this reaction are:
2. Applications in Drug Discovery and Development The ability to perform skeletal editing directly on pyridine cores has profound implications for drug discovery.
The following protocol is adapted from the seminal work on this skeletal editing approach [1].
Transformation of Pyridines to Thiophene-2-carbaldehydes
Objective: To directly convert an electron-deficient pyridine derivative into a thiophene-2-carbaldehyde via a CN-to-S atom swap.
Materials:
Procedure:
Key Considerations:
The table below summarizes the core features of this skeletal editing method for easy comparison with other techniques.
| Feature | Description |
|---|---|
| Transformation | Pyridine to Thiophene-2-carbaldehyde |
| Edit Type | Direct C-N to C-S atom-pair swap [1] |
| Key Reagent | Elemental Sulfur (S) [1] |
| Proposed Mechanism | ANORRC (Addition of Nucleophile, Ring Opening, Ring Closing) [1] |
| Critical Intermediate | Streptocyanine [1] |
| Primary Advantage | Installs a versatile aldehyde handle for further derivatization [1] |
The following diagram illustrates the general workflow for this skeletal editing protocol, from setup to analysis.
Pyridine rings represent one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, agricultural chemicals, and materials science. The direct functionalization of pyridines at specific positions has long presented a substantial challenge to synthetic chemists due to the inherent electronic properties of the pyridine ring system. Traditional methods for pyridine modification typically occur at the ortho- or para-positions relative to the nitrogen atom, as these sites are electronically favored for conventional nucleophilic or electrophilic substitution reactions. However, the meta-position of pyridine has remained notoriously difficult to functionalize directly through conventional methods, typically requiring multi-step sequences or elaborate substrate pre-functionalization.
The recent development of electrochemical meta-C–H sulfonylation represents a significant advancement in pyridine chemistry, enabling direct access to meta-sulfonylated pyridines through a novel dearomatization-rearomatization strategy. This protocol utilizes nucleophilic sulfinates as coupling partners under mild electrochemical conditions, providing a complementary approach to existing methods that predominantly rely on electrophilic reagents. The resulting meta-sulfonyl pyridine structural motif constitutes a privileged scaffold in numerous bioactive compounds, including therapeutic agents such as intepirdine (neurological disorders), alvelestat (Alpha-1 antitrypsin deficiency), and various antimicrobial agents [1] [2].
The electrochemical meta-C–H sulfonylation protocol demonstrates several innovative aspects that distinguish it from conventional pyridine functionalization methods:
This electrochemical approach addresses longstanding limitations in pyridine meta-functionalization, including harsh reaction conditions, poor regioselectivity, and limited substrate scope associated with classical electrophilic aromatic substitution and transition-metal-catalyzed C–H activation methods [1] [2].
Table 1: Optimized Reaction Conditions for Electrochemical meta-C–H Sulfonylation
| Parameter | Optimal Condition | Suboptimal Alternatives | Effect of Variation |
|---|---|---|---|
| Current | 5 mA constant current | Lower (3 mA) or higher (8 mA) | Insufficient radical formation or oxidative degradation |
| Electrodes | Graphite felt (anode), Pt plate (cathode) | C|Pt, GF|GF combinations | Reduced efficiency and yield |
| Solvent System | MeOH:CPME (3:1 v/v) | MeOH only, CPME only, other ratios | Poor solubility or decomposition |
| Sulfinate Salt | Sodium benzenesulfinate (PhSO₂Na) | Li, K, Cs, tetrabutylammonium salts | Lower yields observed |
| Electrolyte | nBu₄NBF₄ | None | Moderate efficiency without electrolyte |
| Atmosphere | Inert atmosphere (N₂/Ar) | Ambient air | Yield reduction to 46% due to radical quenching |
| Reaction Time | 1.5 hours electrolysis | Shorter or longer durations | Incomplete conversion or decomposition |
Equipment Setup
Reagents and Materials
Safety Considerations
Step 1: Reaction Setup
Step 2: Electrolysis
Step 3: Work-up and Rearomatization
Step 4: Purification and Analysis
The electrochemical meta-C–H sulfonylation protocol demonstrates remarkable versatility with respect to sulfinate coupling partners. Both electron-rich and electron-deficient aromatic sulfinates undergo efficient coupling, with substituents at ortho, meta, or para positions generally well-tolerated.
Table 2: Scope of Sulfinate Coupling Partners
| Sulfinate Type | Example Substituents | Yield Range | Notes |
|---|---|---|---|
| Aromatic Sulfinates | -H, -OMe, -F, -Cl, -Br, -I, -CF₃, -OCF₃, -COMe, -COOMe, -CONR₂, -NO₂ | 60-85% | Ortho-substitution may slightly reduce yield |
| Fused Aromatic Systems | Naphthyl, anthracenyl | 65-75% | Bulkier systems require slight adjustment |
| Heteroaromatic Sulfinates | Pyridyl, thienyl, furyl | 55-70% | Coordination may affect efficiency |
| Alkenyl Sulfinates | Vinyl, styrenyl | 50-65% | Potential for competing reactions |
| Primary Alkyl Sulfinates | Methyl, ethyl, propyl, butyl | 60-75% | No desulfinative byproducts observed |
| Secondary Alkyl Sulfinates | Cyclohexyl, isopropyl | 55-65% | Steric hindrance may limit yield |
| Tertiary Alkyl Sulfinates | tert-Butyl | <20% | Significant steric limitations |
The protocol exhibits excellent functional group compatibility, with oxidation-sensitive functionalities such as formyl (13) and amino groups (22) remaining intact under the electrochemical conditions. Similarly, easily reduced nitro groups (19) are well-tolerated. Halogenated substrates (chloro (9, 10), bromo (11), and iodo (12)) undergo selective meta-sulfonylation without competing side reactions, showcasing the orthogonality of this method to traditional transition-metal-catalyzed cross-coupling processes [1].
The reaction demonstrates broad applicability across diverse pyridine substrates, ranging from simple unsubstituted pyridine to variously substituted derivatives.
Table 3: Scope of Pyridine Substrates
| Pyridine Type | Substitution Pattern | Yield Range | Notes |
|---|---|---|---|
| Unsubstituted Pyridine | None | 70-75% | Benchmark substrate |
| 2-Substituted Pyridines | -Me, -OMe, -Ph | 65-75% | Steric effects minimal |
| 3-Substituted Pyridines | -Me, -OMe, -halogen | 60-70% | Maintains high meta-selectivity |
| 4-Substituted Pyridines | -Me, -OMe, -halogen | 65-75% | Electronic effects moderate |
| Disubstituted Pyridines | 2,6-, 3,5-, 2,4-patterns | 55-70% | Steric hindrance may reduce yield |
| Polypyridine Compounds | Bipyridines, phenanthrolines | 50-65% | Chemoselective for less hindered ring |
The method achieves perfect regiocontrol for meta-functionalization across all substrate classes, with no observed double meta-sulfonation even with unsubstituted pyridine. When multiple pyridine rings are present in a single molecule, the reaction demonstrates high chemoselectivity toward the less sterically hindered pyridine, enabling selective mono-meta-functionalization of polypyridine compounds [1] [2].
The electrochemical meta-C–H sulfonylation proceeds through a sophisticated dearomatization-rearomatization sequence that enables the unusual meta-selectivity:
Initial dearomatization: The pyridine substrate is pre-converted to an oxazino-pyridine intermediate through dearomative cycloaddition, creating an electron-rich dienamine system
Electrochemical generation of sulfonyl radicals: Sulfinate anions undergo single-electron oxidation at the anode to generate sulfonyl radicals, with methanol potentially serving as a proton shuttle to facilitate hydrogen evolution at the cathode
Radical trapping: The electron-rich oxazino-pyridine intermediate efficiently traps the electrophilic sulfonyl radicals at the most nucleophilic position (β to nitrogen), corresponding to the meta-position after rearomatization
Electrooxidative C–H sulfonation: The radical adduct undergoes anodic oxidation to form a cationic intermediate, with concurrent hydrogen evolution at the cathode
Acid-promoted rearomatization: Treatment with aqueous acid restores aromaticity and releases the meta-sulfonylated pyridine product
This mechanism bypasses the traditional polarity mismatch associated with direct nucleophilic functionalization of electron-deficient pyridines by temporarily converting the aromatic system into an electron-rich intermediate that readily engages with electrophilic radical species [1] [2].
The following Graphviz diagram illustrates the complete experimental workflow and mechanistic pathway:
Table 4: Troubleshooting Guide for Electrochemical meta-C–H Sulfonylation
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Yield | Insufficient current, oxygen contamination, improper electrode setup | Increase current to 5 mA, ensure inert atmosphere, verify electrode connections | Pre-purge solvent with inert gas, check power supply calibration |
| Decomposition | Excessive current, prolonged electrolysis, impurity in starting materials | Reduce current density, optimize reaction time, purify starting materials | Use fresh solvent, monitor reaction by TLC, control temperature |
| Poor Solubility | Inappropriate solvent ratio, high substrate concentration | Adjust MeOH:CPME ratio, dilute reaction mixture | Test solubility before electrolysis, consider alternative solvents |
| No Reaction | Incorrect polarity, depleted electrolyte, inactive electrodes | Verify electrode connections (GF+, Pt-), fresh electrolyte, clean electrodes | Calibrate equipment before use, prepare fresh electrolyte solution |
| Mixed Regioisomers | Incomplete dearomatization, improper oxazino-pyridine formation | Verify oxazino-pyridine quality, optimize dearomatization conditions | Characterize intermediate before use, follow preparation protocol strictly |
| Scale-up Issues | Inefficient mass transfer, electrode surface area limitations | Increase electrode surface area, enhance stirring, flow cell design | Use divided cell for large scale, optimize electrode configuration |
Reaction Monitoring
Product Characterization
For rapid reaction optimization, recent advances in quantitative ¹⁹F NMR spectroscopy using benchtop NMR spectrometers provide an efficient method for reaction screening and quantification, particularly when using fluorinated model substrates [6].
The electrochemical meta-C–H sulfonylation protocol enables efficient access to pharmaceutically relevant compounds containing the meta-sulfonyl pyridine motif. This methodology facilitates:
The orthogonality of this method to traditional cross-coupling chemistry enables sequential functionalization strategies, where halogenated meta-sulfonylated pyridines serve as platforms for further elaboration through transition-metal-catalyzed reactions [1] [2].
While the electrochemical method represents a significant advancement, complementary approaches for pyridine meta-functionalization have emerged:
Each method presents distinct advantages and limitations, with the electrochemical approach offering an optimal balance of mild conditions, exceptional regioselectivity, and broad substrate scope.
The electrochemical meta-C–H sulfonylation of pyridines represents a transformative methodology for the direct functionalization of pyridines at the challenging meta-position. This protocol combines exclusive regiocontrol with remarkable functional group tolerance under mild, metal-free electrochemical conditions. The dearomatization-rearomatization strategy successfully addresses the inherent polarity mismatch associated with nucleophilic functionalization of electron-deficient pyridines, enabling the use of readily available sulfinate salts as coupling partners.
The comprehensive protocol detailed in these Application Notes provides researchers with a robust and practical synthetic tool for accessing valuable meta-sulfonylated pyridines, which serve as key structural motifs in pharmaceutical compounds, agrochemicals, and functional materials. The continued development of such electrochemical transformations promises to expand the synthetic chemist's toolbox with increasingly sustainable and efficient methodologies.
Sulfide determination in aqueous matrices represents a critical analytical challenge for environmental monitoring, pharmaceutical development, and industrial processes. Sulfide species, including free sulfide (S²⁻), hydrogen sulfide (H₂S), and inorganic polysulfides (Sₓ²⁻), play significant roles in biological systems, environmental cycling, and therapeutic applications. The accurate quantification of these compounds is complicated by their reactivity, volatility, and rapid oxidation in aqueous environments. Recent research has revealed the importance of hydrogen sulfide as a gasotransmitter with potential applications in conditions ranging from neurodegenerative diseases to cardiovascular disorders, making reliable detection methods increasingly important for pharmaceutical development [1].
The analytical significance of sulfide determination spans multiple disciplines. In environmental science, sulfide monitoring helps assess aquatic system health, pollution levels, and biogeochemical cycling. In pharmaceutical research, understanding sulfide kinetics and dynamics requires methods capable of detecting sulfides at physiologically relevant concentrations (nanomolar to micromolar ranges) [1]. This application note provides a comprehensive overview of established and emerging sulfide detection methodologies, detailed protocols for implementation, and guidance for method selection based on specific analytical requirements.
Table 1: Comprehensive comparison of sulfide detection methods
| Method | Detection Principle | Linear Range | Detection Limit | Analysis Time | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| Methylene Blue Colorimetric | Reaction with N,N-diethyl-p-phenylenediamine in acidic medium with Fe³⁺ | μM to mM range [1] | ~μM range [1] | ~20 minutes [1] | Simple, inexpensive, established protocol | Moderate sensitivity, interference from other sulfur species |
| HPLC with Derivatization | Derivatization with methyl trifluoromethanesulfonate followed by HPLC-UV separation | Varies with detection | 15-70 nM for individual polysulfides [2] | ~30 minutes including derivatization [2] | Speciation capability, good sensitivity | Complex sample preparation, requires derivatization |
| Voltametric | Electrochemical reduction at specific potentials | Wide dynamic range | nM range [1] | Minutes (rapid) [1] | High sensitivity, minimal sample preparation | Electrode maintenance required, matrix effects |
| Amperometric | Current measurement from sulfide oxidation | Wide dynamic range | pM to nM range [1] | Minutes (rapid) [1] | Excellent sensitivity, real-time monitoring | Specialized equipment, calibration sensitive |
| ICP-AES/OES | Plasma excitation with spectral detection | 5 μg/L to 25 mg/L [3] | 5-6 μg/L [3] | ~5-10 minutes | Element-specific, minimal interferences | Cannot distinguish sulfide species, expensive instrumentation |
| Anodic Stripping Voltammetry (ASV) | Indirect via Cd²⁺ precipitation and ASV detection | 1.5-7.0 × 10⁻⁶ mol/L (adjustable) [4] | 1.3 × 10⁻⁸ mol/L [4] | ~15-20 minutes | Exceptional sensitivity, low interference | Indirect measurement, multiple steps |
To assist researchers in selecting the most appropriate sulfide detection method for their specific application, the following decision workflow is provided:
The methylene blue method relies on the reaction of sulfide with N,N-diethyl-p-phenylenediamine in acidic conditions in the presence of ferric ions to form the characteristic blue-colored methylene blue dye [1]. The intensity of the color formed is proportional to the sulfide concentration in the sample and can be quantified spectrophotometrically at 671 nm.
This method involves rapid, single-phase derivatization of inorganic polysulfides with methyl trifluoromethanesulfonate (methyl triflate) to form dimethylpolysulfanes, which are then separated by reverse-phase HPLC and detected by UV absorption [2]. This method enables quantification of individual polysulfide species (S₃²⁻ to S₈²⁻) in aquatic systems.
Voltametric methods are based on the electrochemical reduction of sulfur species at specific potentials, while amperometric methods measure the current generated from sulfide oxidation at a constant applied potential [1]. These methods offer exceptional sensitivity and are suitable for real-time monitoring of sulfide dynamics.
Voltametric Method:
Amperometric Method:
This method involves sample digestion followed by determination of total sulfur content using inductively coupled plasma optical emission spectrometry (ICP-OES). The high-temperature plasma excites sulfur atoms, which then emit characteristic light at 180.669 nm upon returning to ground state [3] [5].
Table 2: Troubleshooting guide for sulfide analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor reproducibility | Sulfide oxidation, volatile loss | Use anaerobic techniques, add antioxidant preservatives, minimize sample handling |
| Low recovery in spiked samples | Matrix interference, sulfide adsorption | Use standard additions method, add EDTA to complex metals, use appropriate container materials |
| High background signal | Contaminated reagents, impurity interference | Use high-purity reagents, include method blanks, purify reagents if necessary |
| Non-linear calibration | Concentration outside linear range, chemical interferences | Dilute samples, check for interfering species, use matrix-matched standards |
| Drifting electrochemical signals | Electrode fouling, temperature fluctuations | Clean electrodes regularly, use consistent temperature control, implement regular recalibration |
| Incomplete polysulfide derivatization | Inadequate mixing, reagent degradation | Ensure vigorous shaking, prepare fresh derivatization reagent, check reagent quality |
The methylene blue method has been successfully applied to determine sulfide in various water samples, including wastewater, lake water, and spring water [4]. For trace-level determination in environmental waters, the anodic stripping voltammetry method with mercury-film electrode has demonstrated exceptional sensitivity with detection limits of 1.3 × 10⁻⁸ mol/L, enabling determination of sulfide in sediment pore waters and other challenging matrices [4].
In pharmaceutical applications focusing on H₂S as a gasotransmitter, amperometric and voltametric methods have proven valuable for quantifying sulfide release from donors like GYY 4137 and NaSH in physiological concentrations (nanomolar to micromolar range) [1]. These methods enable real-time monitoring of H₂S release kinetics, providing critical information for drug development.
The methyl triflate derivatization method has been used to determine inorganic polysulfide distributions in groundwater, seawater, and surface water [2]. This method has revealed differences in polysulfide speciation between water wells in central and southern Israel, with summary polysulfide concentrations (S₄²⁻-S₇²⁻) of 0.14-0.75 μM in the central region and substantially higher concentrations of 2.3-4.6 μM in the southern region [6].
The selection of an appropriate analytical method for sulfide determination in aqueous matrices requires careful consideration of the specific application requirements, including sensitivity needs, speciation requirements, matrix complexity, and available instrumentation. For routine total sulfide determination, the methylene blue method offers a robust and accessible approach. When speciation information is required, HPLC with derivatization provides detailed polysulfide distribution data. For the highest sensitivity requirements, particularly in pharmaceutical research, electrochemical methods offer unparalleled detection limits in the nanomolar to picomolar range. Proper sample handling to prevent sulfide loss through oxidation or volatilization remains critical across all methods, as does appropriate validation for the specific matrix being analyzed.
The accurate determination of sulfide ions in environmental and biological matrices represents a critical analytical challenge with significant implications for environmental monitoring, industrial processes, and pharmaceutical development. Sulfide species, particularly in aqueous systems, exhibit high reactivity and volatility, necessitating analytical approaches that can minimize analyte loss and matrix interference. Traditional batch methods for sulfide determination often suffer from inconsistency and analytical artifacts due to prolonged sample handling. Flow-based analytical techniques have emerged as powerful alternatives that address these limitations through automated handling, miniaturized systems, and controlled reaction conditions.
Flow-based methods encompass several related techniques including Flow Injection Analysis (FIA), Multisyringe Flow Injection Analysis (MSFIA), and related flow-stream approaches. These methods share the fundamental principle of introducing a liquid sample into a continuous flow of carrier solution where it undergoes specific chemical reactions before detection. The closed-system environment prevents sulfide oxidation and volatilization while enabling high reproducibility and analytical throughput. These characteristics make flow-based approaches particularly suitable for the determination of unstable analytes like sulfide across diverse sample matrices including wastewater, biological fluids, and pharmaceutical formulations [1] [2].
The principle of flow-based sulfide analysis relies on the precise manipulation of the sample zone within a continuous flow stream, where hydrodynamic control and timing become critical analytical parameters. As the sample moves through the system, it can undergo various processes including derivatization, separation, and preconcentration before reaching an appropriate detector. This controlled manipulation enables the implementation of sophisticated analytical methodologies in a robust and automated format suitable for both laboratory analysis and online monitoring applications [3] [4].
The analytical landscape for sulfide determination features several flow-based approaches with different detection schemes, each offering distinct advantages and limitations. The selection of an appropriate method depends on factors including required sensitivity, sample matrix complexity, equipment availability, and analysis throughput. The table below summarizes the key characteristics of major flow-based sulfide detection methods:
Table 1: Performance comparison of flow-based methods for sulfide determination
| Method | Detection Principle | Linear Range | Limit of Detection | Analysis Throughput | Key Applications |
|---|---|---|---|---|---|
| Solid-Phase Spectrophotometry | Methylene blue formation & reflectance measurement | 20-200 μg/L | 2.9 μg/L | 8 samples/hour | Environmental waters, wastewater [2] |
| Amperometric Detection | Electrocatalytic oxidation at modified electrode | 0.5-100 μM | 0.3 μM | Not specified | Wastewater analysis [4] |
| Colorimetric with Diffusion Scrubber | Methylene blue formation & LED-photodiode detection | Not specified | 5.6 μmol/L | Not specified | Turbid water samples [3] |
| Ion Chromatography with Electrochemical Detection | Separation with Pd-modified electrode detection | 0.5-350 μM | 0.3 μM (15 pmol) | Not specified | Human blood serum [5] |
| Flow-Batch Porous Membrane Diffusion | Gas separation and colorimetric detection | Not specified | 5.6 μmol/L | Not specified | Turbid wastewater without filtration [3] |
Each method demonstrates particular strengths for specific application scenarios. The solid-phase spectrophotometric approach provides excellent sensitivity through effective analyte preconcentration and is particularly suitable for trace-level determination in environmental waters. In contrast, electrochemical methods (amperometric and ion chromatography) offer high selectivity with minimal sample preparation, making them appropriate for complex matrices like biological fluids. The colorimetric diffusion scrubber system addresses the challenge of turbid samples by incorporating gas-phase separation, effectively eliminating matrix interference from particulate matter [3] [5] [4].
Recent advancements in flow-based sulfide determination have focused on miniaturization, automation, and green analytical chemistry. The development of multisyringe flow injection systems represents significant progress toward complete automation with improved precision and reagent economy. Similarly, the incorporation of solid-phase extraction techniques and modified electrodes has enabled both preconcentration and matrix isolation, addressing the dual challenges of sensitivity and selectivity. These technological innovations have expanded the application of flow-based sulfide analysis to increasingly complex sample matrices while maintaining the method robustness required for regulatory compliance and research applications [2].
The multisyringe flow injection system coupled with solid-phase spectrophotometry provides a highly sensitive approach for sulfide determination in water matrices. This protocol is adapted from the method described by Miro et al. (2005) with detailed specifications for implementation [2].
Table 2: Optimal chemical and hydrodynamic parameters for solid-phase spectrophotometric sulfide determination
| Parameter | Optimal Condition | Effect on Analysis |
|---|---|---|
| HCl Concentration | 0.5 M | Controls reaction kinetics and methylene blue formation efficiency |
| DMPD Concentration | 1% (w/v) | Sufficient for complete reaction with sulfide |
| Fe(III) Concentration | 2.0 M | Optimizes oxidation without precipitate formation |
| Sample Volume | 2.9 mL | Balances preconcentration factor with analysis time |
| Flow Rate | 3.2 mL/min | Maximizes reaction yield and extraction efficiency |
| Detection Wavelength | 670 nm | Corresponds to methylene blue absorption maximum |
This protocol describes the determination of sulfide using flow injection analysis with amperometric detection based on a Prussian Blue modified glassy carbon electrode (PB/GCE). The method provides excellent sensitivity and is particularly suitable for wastewater analysis [4].
Diagram 1: Workflow for solid-phase spectrophotometric sulfide determination showing the integration of multisyringe flow injection with solid-phase extraction and reflectance detection.
Diagram 2: Amperometric detection workflow illustrating the flow injection analysis system coupled with electrochemical detection using a Prussian Blue modified glassy carbon electrode.
Flow-based approaches for sulfide determination provide robust analytical platforms that address the unique challenges associated with this reactive and volatile analyte. The methods detailed in these application notes offer sensitive detection, excellent reproducibility, and practical utility for diverse sample matrices. The solid-phase spectrophotometric method achieves exceptional sensitivity through effective analyte preconcentration, while the amperometric approach provides simplified operation with adequate performance for routine analysis. Implementation of these protocols with appropriate quality control measures will enable reliable sulfide determination supporting research, environmental monitoring, and pharmaceutical development applications.
The table below summarizes the main applications of pyridine-based sulfur compounds in constructing complex molecules, particularly for pharmaceutical development.
| Compound Type | Key Application | Utility in Synthesis |
|---|---|---|
| Pyridine-2-sulfinates [1] | General nucleophilic partner in Pd-catalyzed cross-coupling with aryl halides. | Superior alternative to unstable pyridine-2-boronates; enables C-C bond formation for drug derivatives (e.g., varenicline, mepyramine). |
| 2-[(Arylthio)pyridine] 1-Oxides [2] | Formed via copper-promoted S-arylation; potential ligand or intermediate. | Method demonstrates broad functional group tolerance and high chemoselectivity under mild conditions. |
This protocol uses pyridine sulfinates for Palladium-catalyzed Suzuki-Miyaura-type cross-coupling, overcoming limitations of traditional boronates.
This copper-promoted C-S bond formation method uses triarylbismuth reagents as efficient aryl group donors.
The diagram below outlines the logical sequence for employing these protocols in a synthetic campaign.
Pyridine derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, natural products, and functional materials. The structural diversity achievable through selective functionalization of the pyridine ring enables fine-tuning of molecular properties critical to drug development, including solubility, bioavailability, target binding affinity, and metabolic stability. Late-stage functionalization (LSF) has emerged as a powerful strategy for efficiently generating structural diversity from pyridine-containing intermediates, allowing direct modification of complex molecules without the need for de novo synthesis. This approach is particularly valuable in drug discovery campaigns where rapid structure-activity relationship (SAR) exploration and lead optimization are essential.
The development of selective methods for pyridine functionalization has presented significant challenges to synthetic chemists due to the inherent electronic properties of the heteroaromatic system. Traditional approaches often lack regioselectivity, require pre-functionalized substrates, or exhibit limited compatibility with complex molecular architectures. Recent methodological advances have addressed these limitations through innovative strategies that enable precise modification at previously inaccessible positions on the pyridine ring, particularly the challenging 4-position (para to nitrogen). This document presents comprehensive application notes and experimental protocols for two complementary approaches to pyridine late-stage functionalization, along with biological evaluation methodologies relevant to drug development programs.
Table 1: Comparison of Pyridine Late-Stage Functionalization Approaches
| Method | Key Intermediate | Selectivity | Functional Groups Installed | Complex Molecule Compatibility |
|---|---|---|---|---|
| Phosphonium Salt Approach | Heterocyclic phosphonium salts | C4-Selective | C-O, C-S, C-N, C-C bonds | Excellent (including pharmaceuticals) |
| Ring Cleavage Methodology | 3-Formyl (aza)indoles/benzofurans | C2,C3,C5-Substituted | Esters, sulfones, phosphonates | Moderate to good |
The electronic structure of pyridine renders direct C-H functionalization challenging, with most conventional methods favoring modification at the 2- or 3-positions. The phosphonium salt approach represents a innovative strategy to overcome this limitation, providing generic handles for diverse bond-forming processes at the 4-position of pyridine scaffolds. This method, developed by researchers at Colorado State University with support from the ACS Petroleum Research Fund, involves transformation of pyridines into heterocyclic phosphonium salts that serve as versatile intermediates for subsequent functionalization [1]. The methodology exhibits remarkable substrate breadth, functioning effectively with simple pyridines and those embedded within complex pharmaceutical structures, making it particularly valuable for late-stage diversification in medicinal chemistry.
The strategic importance of this approach lies in its ability to address the long-standing challenge of C4-selective transformation, a position that has remained difficult to functionalize through direct methods. By creating phosphonium salt intermediates, the electronic properties of the pyridine system are effectively altered, enabling nucleophilic attack and transition-metal-catalyzed cross-coupling at the 4-position. This reactivity inversion provides medicinal chemists with a powerful tool for installing diverse functional elements at a previously inaccessible site on the pyridine ring, significantly expanding the chemical space accessible for drug optimization campaigns.
Materials:
Procedure:
Characterization: The phosphonium salt intermediate should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS. Diagnostic ¹H NMR signals typically appear downfield for the pyridinium protons (δ 8.5-9.5 ppm).
Materials:
Procedure:
Materials:
Procedure:
The following diagram illustrates the mechanism of the phosphonium salt formation and subsequent functionalization:
Diagram 1: Phosphonium Salt Functionalization Mechanism (Title: Pyridine Functionalization via Phosphonium Intermediates)
Key Advantages:
Limitations:
The ring cleavage methodology represents an alternative approach to pyridine functionalization that enables simultaneous introduction of multiple functional groups through a remodeling strategy. This method, reported in Communications Chemistry in 2023, addresses the challenge of incorporating electron-withdrawing groups at specific positions on the pyridine scaffold, which has remained difficult using traditional synthetic approaches [2] [3]. The strategy employs readily available 3-formyl (aza)indoles or benzofurans that undergo a sequence of condensation, cyclization, and ring cleavage to produce highly substituted pyridines containing esters, sulfones, or phosphonates at the 3-position and aminoaryl or phenol groups at the 5-position.
This methodology is particularly valuable for constructing poly-substituted pyridine libraries for drug discovery, as it provides efficient access to structures bearing three points of diversity in a single synthetic operation. The incorporation of sulfone and phosphonate functionalities is especially significant in medicinal chemistry, as these groups appear in numerous bioactive molecules but have been challenging to introduce regioselectively onto pyridine rings using conventional cross-coupling or substitution approaches. The robustness of this method has been demonstrated through the synthesis of an extensive library comprising 93 5-aminoaryl pyridines and 33 5-phenol pyridines, showcasing its potential for generating diverse screening collections for biological evaluation [3].
Materials:
Procedure:
Characterization: Products should be characterized by ¹H NMR, ¹³C NMR, IR, and HRMS. Yields typically range from 45-85% depending on the specific substrates.
The following diagram illustrates the proposed mechanism for the ring cleavage and pyridine formation:
Diagram 2: Ring Cleavage Pyridine Synthesis Mechanism (Title: Pyridine Formation via Ring Cleavage)
Table 2: Substrate Scope and Yields for Ring Cleavage Methodology
| β-Keto Compound Type | Example Substrate | Indole Substitution | Product Yield Range | Functional Groups Incorporated |
|---|---|---|---|---|
| β-Keto Esters | Ethyl acetoacetate | N-Phenylsulfonyl | 65-85% | Ester at C3, alkyl/aryl at C2 |
| β-Keto Sulfones | Phenyl sulfonyl acetone | N-Benzyl | 55-75% | Sulfone at C3, alkyl at C2 |
| β-Keto Phosphonates | Diethyl phosphonoacetone | N-Methyl | 45-70% | Phosphonate at C3, alkyl at C2 |
Notable Applications:
Hydrogen sulfide (H₂S) has emerged as a critical signaling molecule in human physiology, with altered production levels implicated in various pathological conditions including cancer, neurodegenerative diseases, and cardiovascular disorders [4]. The enzymes responsible for H₂S biosynthesis—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (MST)—represent attractive therapeutic targets for pharmacological intervention. The development of selective inhibitors for these enzymes requires robust screening methodologies capable of accurately evaluating compound binding and inhibitory activity.
Pyridine derivatives have shown promise as modulators of H₂S-synthesizing enzymes, though identifying compounds with sufficient potency and selectivity remains challenging. A comprehensive screening approach employing orthogonal methodologies is essential to distinguish genuine inhibitors from assay interferers and to characterize compound mechanisms. This section details standardized protocols for evaluating pyridine derivatives against human CBS, CSE, and MST, incorporating both biophysical binding assessments and functional activity measurements to provide a complete pharmacological profile [4].
Materials:
Procedure:
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Table 3: Representative Screening Data for Pyridine Derivatives Against H₂S-Synthesizing Enzymes
| Compound ID | DSF ΔTₘ CBS (°C) | CBS Inhibition (%) | CSE Inhibition (%) | MST Inhibition (%) | Cytotoxicity (CC₅₀, μM) | Selectivity Index |
|---|---|---|---|---|---|---|
| C30 | +0.5 | 50 ± 5 (at 1 mM) | 40 ± 6 (at 1 mM) | <10 | >100 | >100 |
| C31 | +0.8 | 40 ± 4 (at 0.5 mM) | 60 ± 7 (at 0.5 mM) | <10 | >100 | >100 |
The following diagram illustrates the integrated screening workflow for evaluating pyridine derivatives:
Diagram 3: Enzyme Inhibitor Screening Workflow (Title: Enzyme Inhibitor Screening Cascade)
Key Considerations for Screening:
The late-stage functionalization methodologies presented herein provide robust and complementary approaches for diversifying pyridine scaffolds in drug discovery. The phosphonium salt strategy enables precise C4-functionalization of pyridine rings, addressing a long-standing selectivity challenge in heterocyclic chemistry. Meanwhile, the ring cleavage methodology offers efficient access to multi-substituted pyridines bearing pharmaceutically relevant functional groups such as sulfones and phosphonates. When integrated with comprehensive biological screening protocols, these synthetic approaches facilitate efficient exploration of structure-activity relationships and identification of novel therapeutic candidates.
Future directions in pyridine late-stage functionalization will likely focus on expanding reaction scope through development of novel catalytic systems, improving sustainability metrics through reduced step counts and greener reagents, and enhancing compatibility with increasingly complex molecular architectures. The continued integration of these synthetic methodologies with high-throughput biological evaluation platforms will accelerate the discovery of pyridine-based therapeutics targeting emerging biological targets, including the H₂S-synthesizing enzymes and other disease-relevant protein families.
A feasible route to Pyridine 1-sulfide involves the sulfuration of a pyridine precursor. A highly relevant and scalable method found in the literature is the synthesis of pyridine sulfonamides via a halogen-metal exchange followed by trapping with a sulfur electrophile [1].
The proposed mechanism for this synthesis is outlined below.
This protocol is adapted from a published large-scale synthesis of a pyridine sulfonamide, which demonstrates the core halogen-metal exchange and sulfuration steps [1].
Part A: Synthesis of Pyridine-1-sulfonyl Chloride
Part B: Synthesis of Pyridine 1-sulfide
Successfully transferring this synthesis from lab to pilot scale requires careful attention to several process parameters. The table below summarizes key optimization data based on analogous procedures [2] [1].
| Parameter | Laboratory Scale | Pilot Scale (Proposed) | Impact & Consideration |
|---|---|---|---|
| Reaction Atmosphere | Nitrogen-filled flask [1] [3] | Nitrogen sparge/blanket | Prevents moisture ingress and decomposition of organometallic intermediates. |
| Temperature Control | Cryogenic bath (-10 °C to -12 °C) [1] | Jacketed reactor with controlled coolant | Critical for exothermic steps. Ensures reproducibility and prevents side reactions. |
| Reagent Addition | Dropwise via syringe/ funnel [1] [3] | Controlled dosing pump | Maintains consistent stoichiometry and manages heat flow during scale-up. |
| Solvent System | THF/Toluene [1] | Same, with solvent recovery | A mixed solvent can control viscosity and solubility. Recovery reduces costs and waste. |
| Work-up & Isolation | Aqueous extraction, drying, filtration [1] [3] | Liquid-liquid centrifuge, agitated dryer | Continuous extraction and filtration significantly improve efficiency and safety at scale. |
| Purification | Column chromatography (devt.) or recrystallization [3] | Recrystallization | Recrystallization is preferred for large-scale operations due to practicality and cost. |
For quality control, the following analytical methods should be employed to confirm the identity and purity of the final product:
A thorough risk assessment is mandatory before any operation [3]. Key hazards include:
This application note provides a detailed, scalable pathway for the synthesis of Pyridine 1-sulfide, based on established and robust methodologies in pyridine chemistry. The proposed protocol emphasizes critical process safety and control points essential for successful technology transfer from research to production.
The table below summarizes common problems, their likely causes, and specific solutions to improve your reaction yield.
| Problem & Symptom | Possible Cause | Recommended Solution | Expected Outcome |
|---|---|---|---|
| Side reactions and undesired byproducts [1] | Use of commercial Pyridine•SO3 complex (1:1 salt) is prone to side reactions. | Treat commercial Pyridine•SO3 with additional pyridine to convert it to the inactive 2:1 salt (Py2•SO3) before use [1]. | Reduced side reactions, cleaner product formation, and improved yield. |
| Low yield in nucleophilic substitution [2] | Inefficient reaction conditions for the coupling of pyridine thiols. | Use a Phase Transfer Catalysis (PTC) system: Thiol / Alkyl Halide / solid KOH / 18-crown-6 / Toluene [2]. | Isolated yields of target S-ethers can reach up to 81% [2]. |
This method has been successfully used for the synthesis of silicon-containing pyridine sulfides with high yields [2].
The diagram below outlines the general decision-making process for setting up and optimizing a Pyridine 1-sulfide synthesis, incorporating the solutions mentioned above.
Here are answers to specific issues you might encounter during experiments involving pyridine and sulfur-containing compounds:
Q1: How can I prevent side reactions in Swern-type oxidations using Pyridine-Sulfur Trioxide (Py·SO₃)?
A common issue with commercial Py·SO₃ is the presence of the reactive 1:1 pyridine-SO₃ salt, which can cause side reactions.
Q2: My catalyst is being poisoned during desulfurization reactions involving pyridine. What is happening?
Pyridine is a strong base and can adsorb strongly to the active sites of catalysts, such as sulfided molybdenum-alumina (Mo–Al₂O₃), used in hydrodesulfurization (HDS).
Q3: How can I selectively reduce a pyridine ring in the presence of other sensitive functional groups?
The traditional Birch reduction uses harsh conditions (pyrophoric metals, liquid ammonia) and lacks chemoselectivity.
This protocol is adapted from a recent green chemistry method for the selective dearomatization of pyridines [3].
1. Reaction Setup
2. Reaction Execution
3. Work-up
The workflow for this procedure is summarized below:
For quick reference, here is a summary of key conditions and their tolerances:
| Factor | Compatible / Functional Group Tolerances | Incompatible / Notes |
|---|---|---|
| Electrode Pair | Platinum cathode + Magnesium anode (optimal) [3] | Zinc anode (modest yield drop) [3] |
| Solvent | DMF (required) [3] | MeCN, greener solvents (unsuccessful) [3] |
| Functional Groups | Aryl trifluoromethyls, aryl fluorides, ketones, alkenes, thioethers, benzothiophene, benzothiazole [3] | Traditional Birch conditions reduce these [3]. |
| Chemoselectivity | Pyridine reduced in presence of other (hetero)aromatics and electron-deficient arenes [3] | --- |
This guide helps you diagnose and prevent the decomposition of Pyridine 1-sulfide in solution.
| Suspected Cause | Signs of Decomposition | Preventive Actions |
|---|---|---|
| Acidic Conditions | Color change (e.g., yellowing), new spots on TLC, decreased performance in reactions. | Use chemical buffers to maintain neutral to slightly alkaline pH; ensure glassware is clean and dry [1]. |
| Oxidative Damage | Formation of precipitates or increased solution turbidity. | Sparge solutions with inert gases (Argon/N₂); add radical scavengers like BHT [1] [2]. |
| Thermal Degradation | Decomposition over time at room temperature or faster at elevated temperatures. | Store solutions at reduced temperatures (e.g., -20°C or lower); avoid prolonged exposure to heat [1]. |
| Light-Induced Reactions | Unexpected color changes or loss of activity upon exposure to light. | Use amber glassware or foil to protect from light; work in light-restricted environments [1] [2]. |
| Incompatible Additives/Solvents | Rapid decomposition upon adding another reagent or changing solvent. | Test solvent compatibility (e.g., DMSO, DMF, acetonitrile); avoid contaminants that may catalyze breakdown [3]. |
| Water/Humidity | Hydrolysis products identified via NMR or LC-MS. | Use anhydrous solvents; store samples with desiccants; employ moisture-free techniques [1] [3]. |
| Formation of Reactive Byproducts | Decomposition accelerates as reaction progresses. | Add chemical stabilizers (e.g., extra pyridine to sequester acids) [3]. |
Here are detailed methodologies to diagnose instability and test potential stabilizers for your Pyridine 1-sulfide solutions.
This procedure helps you identify the primary stress factors causing decomposition.
Workflow Overview:
Materials:
Procedure:
This method tests the effectiveness of additives in preventing decomposition.
Materials:
Procedure:
Employ these techniques to track the integrity of your compound.
| Technique | Key Parameters to Monitor | Interpretation of Results |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Number of spots, Rf values. | Appearance of new spots indicates decomposition products. |
| High-Performance Liquid Chromatography (HPLC) | Retention times, peak areas, peak shapes. | Decrease in main peak area and new peaks confirm decomposition and help quantify it. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (e.g., 1H NMR in CDCl₃: α-H ~8.59 ppm, γ-H ~7.75 ppm, β-H ~7.38 ppm), new signals [4]. | New resonances suggest structural changes; useful for identifying decomposition products. |
| UV-Vis Spectroscopy | Absorbance at characteristic wavelengths (e.g., ~250-270 nm for pyridine) [1]. | Shifts in absorbance maxima or changes in spectrum shape indicate chemical alteration. |
| Visual Inspection | Solution color and clarity. | Yellowing or cloudiness are initial, though non-specific, signs of instability [1]. |
Q1: Why is Pyridine 1-sulfide particularly prone to decomposition? The sulfur atom in the 1-position can make the molecule more reactive compared to plain pyridine. It may be susceptible to oxidation, hydrolysis, or act as a reactive ligand in metal-catalyzed side reactions. Its stability is highly dependent on the electronic environment, which can be influenced by substituents on the ring [5].
Q2: I am using Pyridine 1-sulfide in a Swern-type oxidation. How can I prevent side reactions? Research on similar complexes suggests a specific strategy: commercial pyridine-sulfur trioxide complex (Py·SO₃) exists as a 1:1 salt that can be reactive. Adding an equivalent of free pyridine can convert this to a more stable 2:1 (pyridine:SO₃) complex, which can prevent side reactions in the oxidation process [3]. Ensure all reagents are anhydrous.
Q3: What is the most critical parameter to control for long-term storage of a reactive pyridine solution? Temperature is often the most critical factor. For long-term storage, keeping solutions at -20°C or even -80°C is highly recommended, as it dramatically slows down most decomposition pathways, including hydrolysis and oxidation [1].
Q4: My compound still decomposes under an inert atmosphere. What else should I check? Consider light exposure. Pyridine and its derivatives can undergo photodegradation, as they absorb UV light (around 254 nm) [1] [2]. Always use amber vials and work under yellow or red light if the compound is highly photosensitive.
This guide synthesizes the latest methodologies to help you overcome common challenges in sulfide quantification across various sample types and analytical techniques.
Q1: What are the key challenges in quantifying hydrogen sulfide in biological systems? Hydrogen sulfide (H₂S) is difficult to quantify accurately in biological matrices due to its:
Q2: My samples have low sulfide concentrations. Which method offers the highest sensitivity? For trace-level analysis, GC-ICP-MS (Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry) provides exceptional sensitivity. It can detect certain sulfur-containing impurities like germane (GeH₄) down to 5 parts-per-trillion (ppt) levels, making it superior for high-purity gas analysis or trace impurity detection [3].
Q3: How can I improve the accuracy of sulfur measurement in solid sulfide minerals? For solid samples like rocks or minerals, sample digestion is critical. An optimized ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) method demonstrates that using anti-corrosion acid digestion bombs with an aqua regia-HF acid system at 180°C achieves near-complete digestion, with recovery rates of approximately 100% and relative standard deviations (RSD) below 1% [4].
This method uses the enzyme CysM to convert H₂S to L-cysteine, which is then derivatized with a fluorescent dye (DMM) for detection [1].
Table 1: Troubleshooting for Enzyme-Coupled Assay
| Problem | Possible Cause | Solution |
|---|---|---|
| Low or no signal | H₂S loss due to volatilization/oxidation | Ensure CysM and OAS are in excess to trap H₂S rapidly as stable L-cysteine [1]. |
| Incomplete derivatization | Verify pH of derivatization reaction; alkaline conditions (e.g., pH 8.5-9.5) improve efficiency [2]. | |
| High background noise | Interference from other thiols | The method is robust against common thiols (e.g., glutathione), but check HPLC resolution; cysteine-DMM elutes at ~7.3-7.8 min [1]. |
| Poor reproducibility | Enzyme activity loss | Properly express and store CysM with its PLP cofactor; yellow cell pellet indicates proper PLP biosynthesis [1]. |
Workflow Overview:
Key Steps:
This method uses monobromobimane (MBB) to derivative H₂S into sulfide dibimane (SDB) for highly sensitive and specific detection by mass spectrometry [2].
Table 2: Troubleshooting for LC-MS/MS Method with MBB Derivatization
| Problem | Possible Cause | Solution |
|---|---|---|
| Inaccurate quantification | Lack of suitable internal standard | Use synthesized 36S-labeled SDB as an internal standard. It corrects for derivatization efficiency and matrix effects, ensuring stability over time [2]. |
| Low derivatization yield | Suboptimal reaction conditions | Derivatize at pH 8.5-9.5 for 60-120 minutes. Include EDTA (2 mg/mL) in the reaction buffer to chelate metal ions that can react with H₂S [2]. |
| Signal interference | Cross-talk from other compounds | Monitor the SDB product ion at m/z 223 (contains sulfur) instead of the common bimane fragment at m/z 193 to avoid interference from other MBB-thiol derivatives [2]. |
Workflow Overview:
Key Steps:
Table 3: Comparative Analysis of Sulfide Determination Methods
| Method | Key Principle | Best For | Sensitivity (LOD) | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Enzyme-coupled HPLC [1] | Converts H₂S to L-Cysteine, fluorescent derivatization | In-situ biological reactions, long time-scale studies | 102 nM | Traps H₂S in a stable form; resistant to thiol interference | Requires enzyme expression and purification |
| LC-MS/MS with MBB [2] | Derivatization to SDB, MS/MS detection | Accurate quantification in complex biological matrices (blood, tissue) | 0.039 μM | High specificity and use of optimal internal standard | Requires synthesis of ³⁶S-labeled internal standard |
| GC-ICP-MS [3] | Chromatographic separation with elemental detection | Trace sulfur speciation in gases, ultra-high purity requirements | 5 ppt (for GeH₄) | Universally sensitive for most elements; extremely low LOD | High instrument cost and operational complexity |
| Multidimensional GC [5] | Heart-cutting GC with sulfur chemiluminescence | Complex mixtures like crude oil (dissolved or headspace H₂S) | Not specified | Powerful separation to resolve H₂S from complex matrices | Method setup can be technically demanding |
| Optimized ICP-OES [4] | High-temperature acid digestion, elemental emission | Total sulfur content in solid mineral samples | Not specified (for high % content) | High accuracy for total S quantification in solids | Not suitable for speciation or volatile H₂S |
The core challenges in purifying pyridine derivatives stem from their inherent chemical properties and the need for high purity in applications like pharmaceuticals and electronics.
The following table summarizes the common purification methods applicable to pyridine derivatives.
| Method | Typical Use Case | Key Operational Parameters | Notes on Application |
|---|---|---|---|
| Distillation ( [3]) | General purification, removal of solvents and low/high-boiling impurities. | Carried out under normal or reduced pressure. | A common initial purification step. |
| Acid/Alkali Treatment ( [3]) | Removal of acidic or basic impurities. | Treatment with acids (e.g., sulfuric, oxalic) or alkalis (e.g., sodium hydroxide). | Can be performed before distillation. The specific acid/base used depends on the impurity. |
| Sublimation ( [1]) | Purification of solids, particularly for crystal screening. | Requires precise control of temperature and pressure based on the compound's vapor pressure. | Highly dependent on the compound's sublimation thermodynamics (enthalpy, entropy). |
| Chromatography ( [4]) | Achieving high purity, separating complex mixtures. | Uses various stationary phases (silica gel, alumina) and mobile phases. | Commonly used for final purification; can be scaled from analytical to preparative. |
Here is a generalized workflow that integrates these methods:
This method, adapted from a patent, is effective for removing common impurities ( [3]).
Alkali Treatment:
Acid Treatment:
Distillation:
Q1: My purified derivative is still discolored. What can I do?
Q2: After purification, analytical tests (e.g., NMR, HPLC) show multiple peaks. What's the next step?
Q3: The recovery yield after sublimation is low. How can I improve it?
Q4: I suspect water contamination in my hygroscopic pyridine derivative. How can I dry it?
Here are common issues you might encounter, along with their probable causes and solutions, compiled from recent literature.
| Problem & Phenomenon | Potential Causes | Recommended Solutions & Optimization Parameters |
|---|
| No Reaction / Low Conversion [1] | • Incorrect current/voltage: Too low to initiate reaction. • No electrolyte: Poor conductivity in reaction mixture. • Electrode mismatch: Electrode material unsuitable for reaction. • Radical quenching: Reaction exposed to air (oxygen). | • Optimize current density: Test a range (e.g., 5-50 mA); 5 mA was optimal for a meta-sulfonylation [2]. • Add electrolyte: Use 0.1-0.2 M salts like n-Bu4NBF4 or n-Bu4NI [1] [2]. • Select electrodes: Use Graphite Felt (GF) anode with Pt cathode, or Pt/Pt pair [1] [2]. • Purge with inert gas: Use N2 or Ar to create an inert atmosphere [2]. | | Low Isolated Yield [3] [1] | Competitive side reactions: Oxidation of substrate or intermediate at the anode. • Poor solubility: Reactants not fully dissolved. • Incompatible functional groups. | • Control current density: Avoid excessively high current [1] [2]. • Adjust solvent system: Use mixed solvents (e.g., MeOH/CPME, Water/Ethanol) to improve solubility [4] [2]. • Review substrate scope: Electron-withdrawing groups on alkenes can lower yields [1]. | | Poor Regio- or Stereoselectivity [1] [2] | Inherent substrate bias. • Non-selective radical pathway. | • Leverage reaction design: Use directing effects or dearomatization strategies for meta-selectivity on pyridines [2]. • Confirm reaction type: Some systems give excellent inherent E-selectivity for alkenes (e.g., >99:1) [1]. | | Scale-Up Challenges [1] | Inefficient mass transfer. • Increased resistance. • Difficulty in product isolation. | • Optimize electrode surface area: Use larger or multiple electrodes in parallel. • Consider solvent-electrolyte systems: Use recyclable Deep Eutectic Solvents (DES) that act as both medium and electrolyte [5]. • Simplify work-up: Use systems where product isolates by water washing and filtration [5]. |
Here are two detailed, validated protocols from recent publications that you can use as references.
This is a green chemistry approach using water as the primary solvent.
This protocol demonstrates the functionalization of a complex pharmaceutical molecule.
The following diagrams map the experimental workflow and a systematic troubleshooting logic to guide users.
Electrochemical Sulfonylation Experimental Workflow Systematic Troubleshooting Logic PathRecent studies highlight several critical factors for success:
7-Azido-4-methylcoumarin (AzMC) is a selective fluorogenic probe for hydrogen sulfide (H₂S). Its mechanism is based on the reduction of the azido group (-N₃) to an amine group (-NH₂) by H₂S, producing the highly fluorescent 7-amino-4-methylcoumarin [1]. This "turn-on" fluorescence allows for sensitive detection and imaging of H₂S.
The diagram below illustrates the core detection workflow and key areas where interference can occur.
Interference from other cellular components is a common challenge. The table below summarizes major sources and recommended countermeasures.
| Interference Source | Potential Impact on Assay | Recommended Solutions & Validation Methods |
|---|
| Other Biological Thiols (e.g., Glutathione, Cysteine) [2] | May cause false positives by non-specifically reducing the azido group. | • Use a negative control without H₂S. • Validate with a selective enzymatic assay (e.g., CysM/HPLC) [2]. | | Reactive Oxygen/Sulfur Species (ROS, RSS) [2] | Can react with AzMC or H₂S, leading to signal quenching or false negatives. | • Include specific scavengers or antioxidants in the buffer. • Compare with a methylene blue assay [3] [2]. | | Enzyme Inhibition/Activation (e.g., in CBS activity screens) [1] | Off-target effects can alter H₂S production, confounding results. | • Use specific enzyme inhibitors as controls. • Confirm results with a secondary, orthogonal method (e.g., MB or AzMC) [3]. | | Environmental Factors (pH, Oxygen, Temp.) [2] | H₂S is volatile and decays rapidly in aerobic solutions. Probe stability can be affected. | • Conduct assays in sealed, anaerobic environments if possible. • Strictly control buffer pH and temperature. • Store AzMC at -20°C or below [1]. |
Using orthogonal methods to cross-check your AzMC results is the most reliable way to confirm your findings and troubleshoot interference.
Using the Methylene Blue (MB) Assay for Validation
Using an Enzyme-Coupled (CysM) HPLC Assay for Validation
Q1: What is the detection limit of AzMC, and how does it compare to other methods? AzMC is a very sensitive probe. One study reported a lysosome-targeted derivative with a detection limit of 37 nM [4]. Overall, fluorescent probes like AzMC are generally more sensitive than the traditional methylene blue assay but can be comparable or less sensitive than advanced HPLC-based methods [2].
Q2: My AzMC signal is low, even when I expect high H₂S. What could be wrong?
Q3: Can I use AzMC for real-time imaging in live cells? Yes, AzMC has been successfully used for imaging H₂S in living cells [1] [4]. Its cell permeability and turn-on fluorescence make it suitable for this application. For specific organelles like lysosomes, a targeted derivative (Lyso-C) has been developed to improve localization and avoid interference from cytosolic H₂S [4] [5].
The reactivity of heterocycles in Electrophilic Aromatic Substitution (EAS) is primarily governed by the electron density in the ring. The following table summarizes the key characteristics of several relevant heterocycles.
| Heterocycle | Electronic Character | Reactivity in EAS | Preferred EAS Position | Key Reason |
|---|---|---|---|---|
| Pyridine [1] [2] [3] | π-Deficient | Very low (deactivated) | C-3 (meta to N) | Nitrogen's electronegativity withdraws electron density; lone pair is not part of π-system. |
| Pyrrole [1] [2] [4] | π-Excessive | Very high (activated) | C-2 | Nitrogen lone pair is part of aromatic sextet, donating electron density to the ring. |
| Thiophene [5] | π-Excessive | High (activated) | C-2 | Sulfur lone pairs donate electron density (less effectively than N in pyrrole). |
| Furan [2] [5] | π-Excessive | Moderate (activated) | C-2 | Oxygen is highly electronegative, which counteracts its donating ability. |
| Pyridine N-Oxide (Conceptual) | Less π-Deficient | Higher than pyridine | C-2 and C-4 | N-oxide oxygen neutralizes nitrogen's electron-withdrawing effect, making the ring more reactive than pyridine [3]. |
The reactivity trends shown in the table are demonstrated through specific experimental behaviors.
Based on the fundamental principles, here are key considerations for working with these heterocycles.
The diagram below summarizes the core electronic principles that determine EAS reactivity.
The following table outlines the core characteristics, chemical properties, and biological significance of thiophene and pyrimidine scaffolds in medicinal chemistry.
| Feature | Thiophene | Pyrimidine |
|---|---|---|
| Core Structure | 5-membered heterocyclic ring (C4H4S) containing sulfur [1] | 6-membered heterocyclic ring (C4H4N2) with two nitrogen atoms at 1 and 3 positions [2] |
| Chemical Role | Versatile scaffold, often fused with other rings (e.g., pyrimidine) to form hybrids [3] [4] | Versatile lead compound; considered a "privileged scaffold" in drug discovery [5] |
| Key Chemical Properties | -- | π-deficient ring; electrophilic aromatic substitution more difficult than in benzene [2] |
| Relevance in Drug Discovery | Component in hybrids targeting multi-drug resistant bacteria [3] | Fundamental to nucleic acids (cytosine, thymine, uracil); found in vitamins (thiamine, riboflavin) and synthetic drugs [2] [5] |
| Documented Pharmacological Activities | Antimicrobial, antitubercular, anti-HIV, antitumor [3] [6] [1] | Antimicrobial, anticancer, anti-inflammatory, analgesic, anti-HIV, anticonvulsant [5] |
Here are specific examples of how these heterocycles are synthesized and evaluated as potent pharmacological agents.
Pyrimidine-Thiophene Hybrids as Antimicrobials
Piperidine-Substituted Thiophene[3,2-d]pyrimidine as Anti-HIV Agent
The diagram below generalizes the common workflow for developing and evaluating such hybrid heterocyclic compounds, as illustrated by the research.
The table below summarizes the core characteristics of the two main sulfide detection methods and their variants for a quick comparison.
| Method | Detection Mechanism | Reported Linear Range | Reported Limit of Detection (LOD) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Methylene Blue (Standard) | Colorimetric formation of methylene blue dye [1] [2] | ~0.05-10 μM (in plasma) [1] | ~3.7 nM (with SERS) [2] | Established, widely understood; cost-effective; amenable to improvement via coupling with other techniques (e.g., HPLC, SERS) [1] [2]. | Susceptible to interference (e.g., high cysteine); requires multiple reaction steps; volatility of H₂S can lead to losses [3]. |
| Methylene Blue (HPLC-coupled) | Derivatization to methylene blue followed by HPLC separation [1] | 0.05 - 10 μM (in plasma) [1] | Not specified, but detects ~0.15 μM in CSE-KO mouse plasma [1] | Improved reproducibility and specificity via HPLC separation; allows use of internal standard (e.g., methylene green) [1]. | More complex and time-consuming than the standard method. |
| Methylene Blue (SERS-coupled) | Derivatization to methylene blue followed by Surface-Enhanced Raman Spectroscopy [2] | 12.3 - 200 nM [2] | 3.7 nM [2] | Exceptional sensitivity (nanomolar); high tolerance to common ionic interference [2]. | Requires specialized SERS equipment and substrates. |
| Chemiluminescence (Luminol-based) | H₂S reduces an azide group on a derivatized luminol probe, enabling light emission upon oxidation [3]. | Demonstrated for enzymatically produced H₂S [3] | Highly sensitive in practice [3] | High sensitivity and selectivity; no photo-bleaching (no excitation light needed); excellent for biological systems and live-cell imaging [4] [3]. | Requires specific synthetic probes (e.g., CLSS-1, CLSS-2); can be affected by biological matrix components. |
| Chemiluminescence (Ozone-based) | Reaction of H₂S (or its combustion products) with ozone to form excited SO₂*, which emits light [4]. | Applied to biological H₂S measurement [4] | Highly sensitive in practice [4] | Considered a powerful "method of choice"; extremely sensitive and quantitative [4]. | Requires specialized and costly instrumentation (gas chromatograph with chemiluminescence detector). |
| Chemiluminescence (Acidic Permanganate) | Direct reaction between sulfide and acidic permanganate solution, enhanced by organic compounds [5]. | 1 - 150 μM (in seawater) [5] | 0.17 μM [5] | Robust; suitable for complex environmental matrices like seawater [5]. | Less specific for H₂S in biological systems; can be affected by other reducing agents. |
The classical methylene blue method involves the derivatization of sulfide to form the colored methylene blue compound. The following workflow, adapted from research, details the steps for a sensitive HPLC-based approach.
Key Steps Explained:
Chemiluminescence methods detect sulfide through light-emitting reactions. The following diagram outlines the workflow for the luminol-based approach, which is particularly suited for biological studies.
Key Steps Explained:
To select the right method, consider your application's primary requirements and constraints.
The table below summarizes experimental data for two distinct classes of pyridine derivatives against different enzyme targets, showcasing their potency.
Table 1: Inhibitory Activity of Pyridine Derivative Classes
| Pyridine Derivative Class / Specific Compound | Target Enzyme | Experimental Model | Inhibitory Activity (IC₅₀ / Kᵢ) | Comparison with Standard Inhibitor |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine (Compound 6r) [1] | c-KIT (wild-type & V560G/D816V mutant) | In vitro kinase assay | IC₅₀ = 4.77 µM (for V560G/D816V mutant) | ~8x more potent than imatinib (IC₅₀ = 38.0 µM) against the double mutant [1]. |
| 3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 8) [2] | Human Carbonic Anhydrase I (hCA I) | In vitro enzyme activity assay | Kᵢ = 104.36 nM | More potent than standard Acetazolamide (Kᵢ = 466.53 nM) [2]. |
| 3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 13) [2] | Human Carbonic Anhydrase II (hCA II) | In vitro enzyme activity assay | Kᵢ = 119.46 nM | More potent than standard Acetazolamide (Kᵢ = 481.18 nM) [2]. |
| 3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 19) [2] | α-Glucosidase | In vitro enzyme activity assay | IC₅₀ = 247.50 nM | Significantly more potent than standard Acarbose (IC₅₀ = 22,800 nM) [2]. |
| 3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 20) [2] | α-Amylase | In vitro enzyme activity assay | IC₅₀ = 342.67 nM | Significantly more potent than standard Acarbose (IC₅₀ = 10,000 nM) [2]. |
The efficacy data presented above were generated using established biochemical and cell-based assays. Below is a detailed breakdown of the key methodologies cited.
1. In Vitro Kinase Assay (for c-KIT Inhibition) [1]
2. Enzyme Inhibition Assays (for Metabolic Enzymes) [2]
3. Cell-Based Anti-proliferative Assays [1]
The following diagram illustrates the general mechanism of enzyme inhibition and the subsequent experimental workflow used to validate the efficacy of pyridine derivatives, integrating the concepts discussed in the search results [3] [4] [1].
| Pyridine Analog / Derivative | Documented Biological Activities | Key Findings / Potency |
|---|---|---|
| Pyridine Derivatives (C30, C31) [1] | Inhibition of human H2S-synthesizing enzymes (CBS, CSE) | Weak inhibition; ~40-60% enzyme inhibition at 0.5-1 mM concentrations [1]. |
| Phenoxy Pyridine / Phenyl Sulfanyl Pyridine (Compounds 2, 3) [2] | Microtubule inhibition; Anticancer activity | Inhibition of pancreatic cancer cell proliferation (IC50: 0.15-0.8 µM); caused G2/M cell cycle arrest [2]. |
| Cerpegin-derived Furo[3,4-c]pyridines (P1788) [3] | Dihydroorotate dehydrogenase (DHODH) inhibition; Antiviral & antitumoral potential | Inhibits de novo pyrimidine biosynthesis; enhances cellular response to interferons [3]. |
| Nitropyridine Derivatives [4] | Antimicrobial, Antifungal, Enzyme Inhibition (e.g., JAK2, GSK3, urease) | Varied activities; e.g., a nitropyridylpiperazine derivative inhibited jack bean urease (IC50 ~2.0-2.3 µM) [4]. |
| Complex Bicyclic Pyridine (Compound 52) [5] | Inhibition of neuregulin-1/ErbB4 signaling pathway | Potent inhibitor of neurite outgrowth (EC50 = 0.30 µM); potential in cancer & neurological disorders [5]. |
The biological data for pyridine analogs is typically generated through a combination of orthogonal methods. Here are some common experimental protocols cited in the literature [1]:
The following diagram outlines a generalized workflow for screening and validating the activity of pyridine-based compounds, integrating the methodologies described above.
To build a complete guide on pyridine 1-sulfide, you may need to consult more specialized resources. Here are some suggestions:
| Functionalization Type | Key Reagent / Condition | Selectivity | Reported Yields | Key Advantages |
|---|---|---|---|---|
| Halogenation (Cl, Br, I) [1] | N-Halosuccinimide (NIS, NBS, NCS); One-pot sequence | C3-selective | Up to 92% | Broad scope; applicable to late-stage functionalization of pharmaceuticals |
| Chalcogenation (Thiolation, Selenylation) [2] | e.g., N-(phenylthio)phthalimide; Radical pathway | C3-selective | 25% to 99% | Mild conditions; good functional group tolerance |
| Fluorination [2] | Electrophilic fluorination reagent; Two-electron pathway | C3-selective | Specific yields not listed | Provides access to valuable fluorinated pyridines |
| Amination [3] | N-Aminopyridinium salt; Photochemical (405 nm light) | C3-selective | Up to 99% | Mild, photochemical method; high yields |
| Thiofluoroalkylation [4] | Saccharin-derived reagents; Generate sulfenyl chlorides | meta-selective (C3) | Specific yields not listed | Installs SCF2R and related groups |
The modern application of the Zincke reaction for C3 functionalization follows a general dearomatization-functionalization-rearomatization strategy [1] [3].
The following protocols are adapted from recent research publications for key transformations.
1. General One-Pot C3-Halogenation Protocol [1]
2. C3-Thiolation Protocol [2]
3. Photochemical C3-Amination Protocol [3]
The table below summarizes key performance metrics for various sulfide analysis methods, drawing primarily from experimental data in the search results.
| Method | Detection Principle | Linear Range | Limit of Detection (LOD) | Analysis Speed / Throughput | Key Advantages |
|---|---|---|---|---|---|
| Multisyringe Flow Injection Analysis (MSFIA) [1] | Artificial Intelligence-guided spectrophotometry | Adapted to variable concentrations [1] | Not specified | High; efficient for batches with variable concentrations [1] | High speed and accuracy; minimal reagent waste; handles variable samples without pre-treatment [1] |
| Flow-Batch Analysis with Diffusion Scrubber [2] | Colorimetry (LED-photodiode) | Not specified | 5.6 μmol L⁻¹ [2] | Not specified | Handles turbid water without filtration; cost-effective; robust setup [2] |
| Flow Injection with Amperometric Detection [3] | Electrochemistry (Prussian Blue modified electrode) | 0.5 – 100 μM [3] | 0.3 μM [3] | Fast; optimized flow injection conditions [3] | High sensitivity; good agreement with standard methods [3] |
| Flow Injection Analysis (FIA) with Spectrophotometry [4] | Methylene Blue reaction with long path length cell | 1.90 to 150 nmol L⁻¹ [4] | 0.57 nmol L⁻¹ [4] | Fully automated; suitable for on-site measurement [4] | Exceptional sensitivity and repeatability (RSD <0.86%); matrix separation and analyte pre-concentration [4] |
| Ion Chromatography with Electrochemical Detection [5] | Electrochemistry (Pd-modified electrode) | 0.5-350 μM [5] | 0.3 μM (15 pmol injected) [5] | Chromatographic separation | High sensitivity and selectivity; suitable for complex matrices like blood serum [5] |
| Batch Microbial Transformation [6] | Biological oxidation (composite microbial agent) | Removal efficiency up to 98% [6] | Not specified | Requires 12 hours for ~95% efficiency in optimized bioreactor [6] | High removal capacity for wastewater treatment; eco-friendly [6] |
| Batch Chemical Oxidation (Synthesis) [7] | Chemical oxidation (H₂O₂ with catalyst) | Conversion up to 100% [7] | Not applicable (synthesis method) | Fast in flow (4 min residence time); slower in batch [7] | High selectivity for sulfoxide or sulfone; green oxidant (H₂O₂); catalyst recyclable [7] |
Here are the methodologies for the key techniques cited in the performance table.
1. Smart Multisyringe Flow Injection Analysis (MSFIA) [1]
2. Flow Injection Amperometric Detection [3]
3. Flow Injection Analysis with Membrane Separation [4]
4. Batch Microbial Desulfurization [6]
The following diagram illustrates the core procedural differences between the generalized workflows for flow-based and batch analysis techniques.
The most suitable method depends heavily on your specific analytical goals. If you require high-throughput, sensitive detection of sulfide in water samples, a flow-based technique is likely superior. For large-scale biological treatment of sulfide in wastewater, a batch bioreactor is more appropriate.